2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate
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Overview
Description
2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of the 2,4-dichlorophenyl group and the quinoline-2-carboxylate moiety in this compound imparts unique chemical and biological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate typically involves the following steps:
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Formation of the Quinoline Core: : The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For example, 2-aminobenzaldehyde can be reacted with acetophenone derivatives to form the quinoline core.
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Introduction of the 2,4-Dichlorophenyl Group: : The 2,4-dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable nucleophile, such as a quinoline derivative, with 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine.
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Esterification: : The final step involves the esterification of the quinoline-2-carboxylic acid with 2-oxoethyl chloride in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-2-carboxylic acid derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohol derivatives.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the quinoline-2-carboxylate.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate has several scientific research applications, including:
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Medicinal Chemistry: : The compound is studied for its potential as an antimicrobial, antimalarial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
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Synthetic Organic Chemistry: : The compound serves as a building block for the synthesis of more complex quinoline derivatives. It is used in the development of new synthetic methodologies and reaction mechanisms.
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Industrial Chemistry: : The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
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Biological Research: : The compound is used in biological studies to understand its interaction with enzymes, receptors, and other biomolecules. It is also used in the development of diagnostic tools and assays.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes involved in DNA replication, protein synthesis, and metabolic pathways.
Receptors: The compound can bind to receptors such as G-protein coupled receptors (GPCRs) and ion channels, affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)thiazol-2-yladamantane-1-carboxamide: This compound has a similar 2,4-dichlorophenyl group but differs in the core structure, which is a thiazole instead of a quinoline.
Ethyl 3-amino-4-oxo-9-(phenylsubstituted)thieno[2,3-b]quinoline-2-carboxylate: This compound has a similar quinoline core but with different substituents and functional groups.
Uniqueness
2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate is unique due to its specific combination of the 2,4-dichlorophenyl group and the quinoline-2-carboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] quinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO3/c19-12-6-7-13(14(20)9-12)17(22)10-24-18(23)16-8-5-11-3-1-2-4-15(11)21-16/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVTYJZVBDWLQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.